molecular formula C50H73N13O11 B013264 kallidin, des-Arg(10)- CAS No. 71800-36-7

kallidin, des-Arg(10)-

Cat. No. B013264
CAS RN: 71800-36-7
M. Wt: 1032.2 g/mol
InChI Key: AILVBOHFGXNHCC-TZPCGENMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of des-Arg(10)-kallidin involves specific biochemical processes that ensure the production of this ligand with high affinity for bradykinin B1 receptors. Although specific synthesis details are not provided in the available literature, the functional characterization of des-Arg(10)-kallidin suggests a complex synthesis pathway that preserves its biological activity.

Molecular Structure Analysis

Des-Arg(10)-kallidin is identified by its unique binding affinity to bradykinin B1 receptors, characterized by high-affinity binding sites on cultured rat aortic smooth muscle cells. The molecular structure facilitates specific interactions with the bradykinin B1 receptor, distinguishing it from other ligands through a monoexponential association and dissociation kinetics.

Chemical Reactions and Properties

Des-Arg(10)-kallidin exhibits specific chemical reactions with the bradykinin B1 receptor, leading to increased cytosolic free Ca2+ levels, phosphoinositide turnover, and arachidonic acid release at nanomolar concentrations. These interactions underscore the chemical properties that enable des-Arg(10)-kallidin to modulate cellular signaling pathways effectively.

Physical Properties Analysis

The physical properties of des-Arg(10)-kallidin, such as its binding kinetics (association rate constant k(+1) = 1.5 10(5) M(-1) sec(-1); dissociation rate constant k(-1) = 4.2 10(-5) sec(-1)), are critical for its interaction with the bradykinin B1 receptor. These properties facilitate the precise modulation of receptor activity and downstream signaling processes.

Chemical Properties Analysis

The chemical properties of des-Arg(10)-kallidin are defined by its specificity for the bradykinin B1 receptor, demonstrated through competitive inhibition experiments. This specificity is attributed to the ligand's structure, which enables selective binding and activation of receptor-mediated signaling pathways.

Scientific Research Applications

  • Connective Tissue Growth : Des-Arg10-kallidin stimulates type I collagen production and increases connective tissue growth factor (CTGF) expression, indicating its potential role in connective tissue development and repair (Ricupero, Romero, Rishikof, & Goldstein, 2000).

  • Inflammation : This compound enhances the adhesion of polymorphonuclear leukocytes to fibrinogen, fibronectin, and endothelial cells, contributing to leukocyte recruitment to inflammatory sites (Guevara-Lora, Labedz, Skrzeczynska-Moncznik, & Kozik, 2011).

  • COVID-19 Intervention : Des-Arg10-kallidin and bradykinin activate two G protein-coupled receptors, type 1 and type 2 bradykinin receptors, respectively, which are important targets for COVID-19 intervention (Yin et al., 2021).

  • Cardiovascular Effects : It acts mainly via the bradykinin type 1 receptor, promoting beneficial cardiovascular effects and potentially contributing to the beneficial and adverse effects of peptidase inhibitor therapy (Campbell, 2006).

  • Cell Signaling : Des-Arg10-kallidin is an equipotent agonist at the B1-receptor, eliciting Ca2+-signals at an EC50 in the order of 10(-9)M, indicating its role in cell signaling processes (Zubakova, Gille, Faussner, & Hilgenfeldt, 2008).

Safety And Hazards

Des-Arg10-kallidin is induced by tissue injury, such as myocardial ischemia and inflammation. While it plays essential roles in physiological processes, excessive activation may contribute to pathological conditions. Researchers should consider safety implications when studying its effects .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBOHFGXNHCC-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222058
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

kallidin, des-Arg(10)-

CAS RN

71800-36-7
Record name Kallidin, des-arg(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kallidin, des-Arg(10)-
Reactant of Route 2
kallidin, des-Arg(10)-
Reactant of Route 3
kallidin, des-Arg(10)-
Reactant of Route 4
kallidin, des-Arg(10)-
Reactant of Route 5
Reactant of Route 5
kallidin, des-Arg(10)-
Reactant of Route 6
Reactant of Route 6
kallidin, des-Arg(10)-

Citations

For This Compound
26
Citations
DA Ricupero, JR Romero, DC Rishikof… - Journal of Biological …, 2000 - ASBMB
Expression of the kinin B1 receptor is up-regulated in chronic inflammatory and fibrotic disorders; however, little is known about its role in fibrogenesis. We examined human embryonic …
Number of citations: 71 www.jbc.org
R Zubakova, A Gille, A Faussner… - International …, 2008 - Elsevier
With respect to functional aspects, the kallikrein–kinin-system can be divided into a plasma kallikrein–kinin-system and a tissue kallikrein–kinin-system. At least four functional kinin …
P Schaeffer, MC Laplace, P Savi, V Prabonnaud… - Biochemical …, 2001 - Elsevier
1 The tritiated bradykinin B 1 receptor agonist [ 3 H]des-Arg 10 -kallidin bound to a single class of high-affinity binding sites (K d = 0.5 ± 0.16 nM; B max = 15,000 ± 8,000 sites/cell) on …
T Gangnus, BB Burckhardt - Clinical chemistry, 2021 - academic.oup.com
The kallikrein-kinin system (KKS) is involved in many (patho) physiological processes, and kinin peptides are considered as potential clinical biomarkers. However, the existing …
I Aramori, J Zenkoh, N Morikawa, N O'Donnell… - Molecular …, 1997 - ASPET
We describe the receptor binding and antagonistic properties of two novel nonpeptide antagonists, FR167344 (3-bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)…
Number of citations: 87 molpharm.aspetjournals.org
T Ignjatovic, F Tan, V Brovkovych, RA Skidgel… - Journal of Biological …, 2002 - ASBMB
Angiotensin I converting enzyme (kininase II; ACE) inhibitors are important therapeutic agents widely used for treatment in cardiovascular and renal diseases. They inhibit angiotensin II …
Number of citations: 126 www.jbc.org
A Faussner, D Proud, M Towns, JM Bathon - Journal of Biological …, 1998 - ASBMB
To determine the role of the cytoplasmic carboxyl termini of human B1 and B2 kinin receptors (B1KR and B2KR, respectively) in the internalization of their respective ligands, des-Arg 10 …
Number of citations: 109 www.jbc.org
M Amblard, P Bedos, C Olivier, I Daffix… - Journal of medicinal …, 2000 - ACS Publications
We recently described a potent bradykinin B 2 receptor agonist (JMV1116) obtained by replacing the d-Tic-Oic dipeptide moiety of HOE140 by a (3S)-amino-5-(carbonylmethyl)-2,3-…
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
I Aramori, J Zenkoh, N Morikawa, M Asano… - Molecular …, 1997 - ASPET
Kinins, members of a family of peptides released from kininogens by the action of kallikreins, exhibit a variety of biological activities including vasodilation, increased vascular …
Number of citations: 81 molpharm.aspetjournals.org
P Bedos, M Amblard, G Subra, P Dodey… - Journal of medicinal …, 2000 - ACS Publications
We have previously synthesized a potent and selective B 1 bradykinin receptor antagonist, JMV1645 (H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH), containing a dipeptide mimetic ((3S)-…
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.